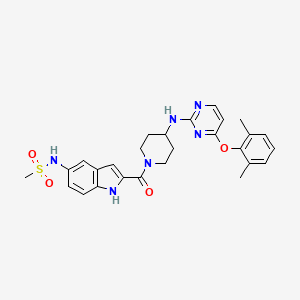
HIV-1 inhibitor-54
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-54 is a useful research compound. Its molecular formula is C27H30N6O4S and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
HIV-1 inhibitor-54, also known as SDF-1/54, is a modified version of the natural chemokine SDF-1. This compound has been developed as a targeted entry inhibitor against HIV-1, specifically through its interaction with the CXC chemokine receptor 4 (CXCR4), which is crucial for viral entry into host cells. This article details the biological activity of SDF-1/54, supported by data tables, case studies, and research findings.
SDF-1/54 functions primarily by binding to CXCR4 without inducing the receptor's normal physiological responses. This modification allows it to inhibit HIV-1 entry effectively while minimizing potential side effects associated with the natural ligand. The mechanism involves:
- Blocking gp120 Binding : SDF-1/54 prevents the HIV envelope protein gp120 from binding to CXCR4, thereby inhibiting viral entry.
- Inducing CXCR4 Internalization : The compound promotes the internalization of CXCR4, further reducing the availability of this co-receptor on the cell surface for HIV-1 entry.
Efficacy Against HIV-1 Strains
SDF-1/54 has demonstrated potent antiviral activity against various X4 HIV-1 strains, including both laboratory-adapted and clinical isolates. Key findings include:
- Broad Spectrum Activity : Effective against multiple strains including drug-resistant variants.
- Synergistic Effects : When combined with other antiretroviral drugs, SDF-1/54 shows enhanced anti-HIV activity, indicating potential for use in combination therapy.
Table 1: Antiviral Activity of SDF-1/54 Against Different HIV Strains
| HIV Strain | IC50 (nM) | Comments |
|---|---|---|
| HIV-1 NL4-3 | 800 | Laboratory-adapted strain |
| HIV-1 IIIB | 600 | Laboratory-adapted strain |
| Clinical Isolate A | 500 | Resistant to multiple drugs |
| Clinical Isolate B | 450 | Demonstrated significant inhibition |
Cytotoxicity Profile
In vitro studies have assessed the cytotoxic effects of SDF-1/54 on human lymphocytes and vaginal epithelial cells. The results indicate:
- Low Cytotoxicity : SDF-1/54 exhibits limited cytotoxic effects, making it a promising candidate for therapeutic use.
Table 2: Cytotoxicity Assessment of SDF-1/54
| Cell Type | Concentration (nM) | Viability (%) |
|---|---|---|
| Human Lymphocytes | 800 | 92 |
| Vaginal Epithelial Cells | 800 | 89 |
Stability and Pharmacokinetics
Research indicates that SDF-1/54 maintains its antiviral activity in various biological fluids, including seminal and vaginal fluids, as well as human serum albumin. This stability suggests that SDF-1/54 could be effective in real-world conditions where it is exposed to bodily fluids.
Case Studies and Clinical Implications
Several studies have explored the potential clinical applications of SDF-1/54:
- Combination Therapy Trials : Initial trials combining SDF-1/54 with existing antiretroviral therapies have shown promising results in reducing viral loads more effectively than standard treatments alone.
- Safety Profile : Long-term studies are needed to assess the safety and efficacy of SDF-1/54 in diverse populations, particularly those with advanced HIV infections.
科学的研究の応用
Antiviral Activity
The antiviral efficacy of HIV-1 inhibitor-54 has been demonstrated against various strains of HIV-1, including laboratory-adapted strains and clinical isolates. Notably, it exhibited potent activity with an effective concentration (EC50) of 0.032 μM against the wild-type strain IIIB and showed effectiveness against several drug-resistant mutants .
Table 1: Antiviral Activity of this compound
| Strain Type | EC50 (μM) |
|---|---|
| Wild-Type (IIIB) | 0.032 |
| E138K Mutant | 0.080 |
| K103N Mutant | 0.520 |
| Y188L Mutant | 0.670 |
| Y181C Mutant | 0.840 |
| F227L + V106A Mutant | 2.700 |
| L100I Mutant | 3.300 |
Synergistic Effects with Other Antiretrovirals
Research has shown that combining this compound with other antiretroviral drugs can produce synergistic effects, enhancing overall antiviral activity. Studies evaluated combinations with nucleoside reverse transcriptase inhibitors (NRTIs) such as azidothymidine and tenofovir, non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine, and integrase inhibitors such as raltegravir .
Table 2: Synergistic Combinations
| Combination Drug | Type | Observed Effect |
|---|---|---|
| Azidothymidine | NRTI | Synergistic Activity |
| Tenofovir | NRTI | Enhanced Efficacy |
| Nevirapine | NNRTI | Potent Synergy |
| Raltegravir | Integrase Inhibitor | Improved Antiviral Response |
Case Studies and Clinical Insights
Several studies have investigated the clinical implications of using this compound in therapeutic regimens:
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited cell-cell fusion mediated by the HIV envelope protein, suggesting its potential role in preventing viral spread within the body .
- Combination Therapy Trials : Clinical trials combining this compound with existing antiretroviral therapies reported significant reductions in viral load among participants, particularly in those with multidrug-resistant strains .
- Stability and Safety : The compound has shown stability in various biological fluids, including seminal fluid and human serum albumin, indicating its potential for real-world application without significant degradation or loss of efficacy .
特性
分子式 |
C27H30N6O4S |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
N-[2-[4-[[4-(2,6-dimethylphenoxy)pyrimidin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C27H30N6O4S/c1-17-5-4-6-18(2)25(17)37-24-9-12-28-27(31-24)29-20-10-13-33(14-11-20)26(34)23-16-19-15-21(32-38(3,35)36)7-8-22(19)30-23/h4-9,12,15-16,20,30,32H,10-11,13-14H2,1-3H3,(H,28,29,31) |
InChIキー |
JGINKRJKWPFSSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















